4-chloro-2-fluoro-N-propylbenzene-1-sulfonamide
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Overview
Description
4-chloro-2-fluoro-N-propylbenzene-1-sulfonamide is an organic compound with the molecular formula C₉H₁₁ClFNO₂S and a molecular weight of 251.71 g/mol . It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring substituted with chlorine and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-fluoro-N-propylbenzene-1-sulfonamide typically involves the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group.
Sulfonation: The amino group is then sulfonated to form the sulfonamide.
Halogenation: Chlorine and fluorine atoms are introduced through halogenation reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes with optimized reaction conditions to ensure high yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-fluoro-N-propylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide are used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Products with different functional groups replacing chlorine or fluorine.
Oxidation: Oxidized derivatives of the sulfonamide group.
Reduction: Reduced forms of the sulfonamide group.
Scientific Research Applications
4-chloro-2-fluoro-N-propylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-2-fluoro-N-propylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-fluorobenzene-1-sulfonamide
- 4-chloro-2-fluoro-N-methylbenzene-1-sulfonamide
- 4-chloro-2-fluoro-N-ethylbenzene-1-sulfonamide
Uniqueness
4-chloro-2-fluoro-N-propylbenzene-1-sulfonamide is unique due to its specific substitution pattern and the presence of the propyl group
Biological Activity
4-Chloro-2-fluoro-N-propylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antiviral research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be described as a benzene ring substituted with a chloro and a fluoro group, along with a propyl chain and a sulfonamide functional group. This structure is significant as it influences the compound's solubility, permeability, and interaction with biological targets.
Antibacterial Activity
Research indicates that sulfonamides, including this compound, exhibit antibacterial properties through the inhibition of bacterial folate synthesis. This mechanism is crucial as it disrupts nucleic acid synthesis in bacteria. A study highlighted the compound's minimum inhibitory concentration (MIC) against various Gram-positive and Gram-negative bacteria, demonstrating its potential as an antibiotic agent.
Pathogen | MIC (µM) |
---|---|
Staphylococcus aureus | 15.625 |
Escherichia coli | 12.5 |
Klebsiella pneumoniae | 25 |
These results suggest that the compound may be effective against resistant strains of bacteria, making it a candidate for further development in antibiotic therapies.
Antiviral Activity
In addition to antibacterial effects, sulfonamides have shown promise in antiviral applications. For instance, derivatives of sulfonamides have been evaluated for their effectiveness against viruses such as Dengue virus (DENV) and Zika virus (ZIKV). In vitro studies revealed that certain sulfonamide derivatives could inhibit viral replication with low cytotoxicity profiles.
Case Study: Antiviral Efficacy
A study investigating the antiviral properties of sulfonamides found that compounds similar to this compound exhibited significant antiviral activity against DENV, outperforming standard antiviral treatments like ribavirin.
Compound | EC50 (µM) | Comparison |
---|---|---|
4-Chloro-2-fluoro... | 5.0 | More effective than ribavirin (EC50 = 30 µM) |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in folate synthesis in bacteria.
- Modulation of Viral Replication : By interfering with viral entry or replication processes, sulfonamides can reduce viral load in infected cells.
- Biofilm Disruption : Some studies suggest that sulfonamide derivatives can disrupt biofilm formation in pathogenic bacteria, enhancing their efficacy.
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of any drug. Preliminary studies indicate that derivatives of this compound demonstrate favorable absorption and distribution characteristics when administered orally.
Parameter | Value |
---|---|
Bioavailability | >50% |
Half-life | 6 hours |
Peak plasma concentration (Cmax) | 2376 ng/mL |
These pharmacokinetic properties suggest that the compound could be effectively utilized in clinical settings.
Properties
IUPAC Name |
4-chloro-2-fluoro-N-propylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFNO2S/c1-2-5-12-15(13,14)9-4-3-7(10)6-8(9)11/h3-4,6,12H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLZMNYGMMWSGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=C(C=C(C=C1)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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